3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid is a complex organic compound that combines an indole derivative with oxalic acid. This compound is notable for its unique structure, which includes an indole ring substituted with an aminoethyl group and a methyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Subsequent steps include:
Alkylation: Introduction of the methyl group at the 2-position of the indole ring.
Amination: Introduction of the aminoethyl group at the 3-position, often through a nucleophilic substitution reaction.
Oxalic Acid Addition: The final step involves the formation of the oxalic acid salt, which can be achieved by reacting the indole derivative with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in neurotransmitter pathways due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol involves its interaction with various molecular targets. In biological systems, it may interact with serotonin receptors due to its structural similarity, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Serotonin: A neurotransmitter with a similar indole structure.
Tryptamine: Another indole derivative with an aminoethyl group.
Melatonin: A hormone derived from serotonin, with a similar indole structure.
Uniqueness
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol is unique due to the presence of both a methyl group and an aminoethyl group on the indole ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
198333-17-4 |
---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;oxalic acid |
InChI |
InChI=1S/C11H14N2O.C2H2O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;3-1(4)2(5)6/h2-3,6,13-14H,4-5,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
JUKJXIWFSSIKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=O)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.